molecular formula C16H24N2O2S B2505244 1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine CAS No. 2415604-28-1

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine

Cat. No.: B2505244
CAS No.: 2415604-28-1
M. Wt: 308.44
InChI Key: AVOXZRIGWWBXSW-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine is a compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cyclopropanesulfonyl group and a 2,5-dimethylphenylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of diethanolamine with ammonia or the reduction of pyrazine.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields.

    Attachment of the 2,5-Dimethylphenylmethyl Group: The final step involves the alkylation of the piperazine ring with 2,5-dimethylbenzyl chloride. This reaction is usually performed in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenylmethyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines and alcohols.

    Substitution: Various substituted piperazines with different functional groups.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Lacks the cyclopropanesulfonyl group, making it less versatile in terms of chemical reactivity and biological activity.

    1-(Cyclopropanesulfonyl)piperazine: Lacks the 2,5-dimethylphenylmethyl group, resulting in different chemical and biological properties.

Uniqueness

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-13-3-4-14(2)15(11-13)12-17-7-9-18(10-8-17)21(19,20)16-5-6-16/h3-4,11,16H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOXZRIGWWBXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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